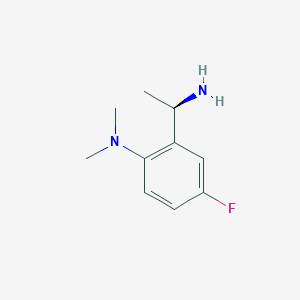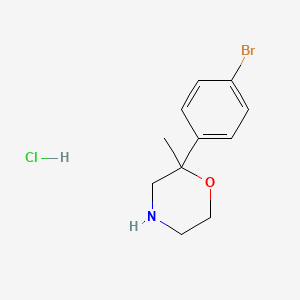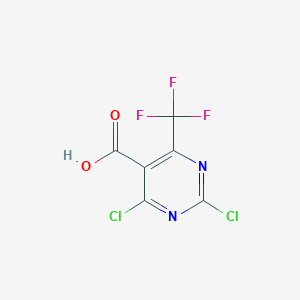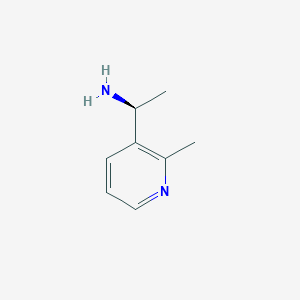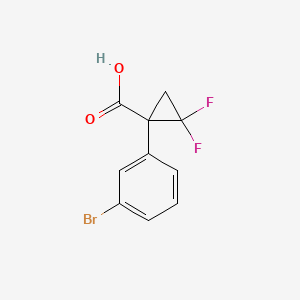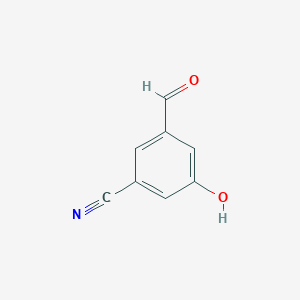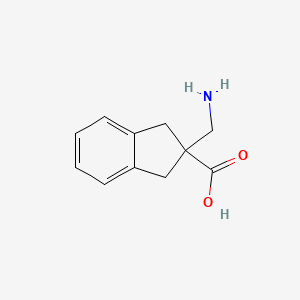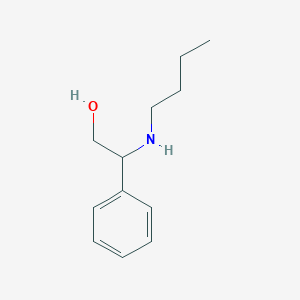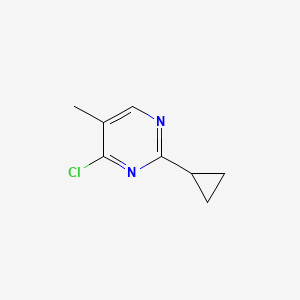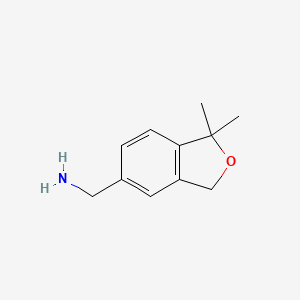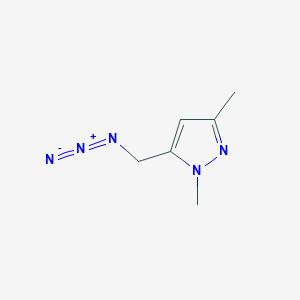![molecular formula C23H18BrNO5 B13545672 2-[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]acetic acid](/img/structure/B13545672.png)
2-[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]acetic acid is a complex organic compound that features a brominated phenoxyacetic acid structure with a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in organic synthesis and peptide chemistry due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]acetic acid typically involves multiple steps:
Bromination: The starting material, 3-hydroxybenzoic acid, undergoes bromination using bromine in the presence of a catalyst to introduce the bromine atom at the 3-position.
Esterification: The brominated product is then esterified with chloroacetic acid in the presence of a base to form the phenoxyacetic acid derivative.
Fmoc Protection: The final step involves the introduction of the Fmoc protecting group. This is achieved by reacting the amino group with Fmoc chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The phenoxyacetic acid moiety can be oxidized or reduced under appropriate conditions.
Deprotection: The Fmoc group can be removed using a base like piperidine, revealing the free amino group.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Deprotection: Piperidine in an organic solvent like dimethylformamide.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives of the phenoxyacetic acid moiety.
Reduction: Reduced derivatives of the phenoxyacetic acid moiety.
Deprotection: The free amino derivative of the compound.
Aplicaciones Científicas De Investigación
2-[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]acetic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides due to its Fmoc-protected amino group.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Bioconjugation: Utilized in the conjugation of biomolecules for various biological studies.
Material Science: Explored for its potential in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]acetic acid largely depends on its application In peptide synthesis, the Fmoc group protects the amino group during chain elongation and is removed under basic conditions to reveal the free amino group for further reactions
Comparación Con Compuestos Similares
Similar Compounds
2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid: Similar structure with an ethoxy group instead of a phenoxy group.
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoic acid: Contains a propanoic acid moiety instead of phenoxyacetic acid.
Uniqueness
2-[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]acetic acid is unique due to the presence of the bromine atom and the phenoxyacetic acid structure, which provides distinct reactivity and applications in organic synthesis and peptide chemistry.
Propiedades
Fórmula molecular |
C23H18BrNO5 |
|---|---|
Peso molecular |
468.3 g/mol |
Nombre IUPAC |
2-[3-bromo-5-(9H-fluoren-9-ylmethoxycarbonylamino)phenoxy]acetic acid |
InChI |
InChI=1S/C23H18BrNO5/c24-14-9-15(11-16(10-14)29-13-22(26)27)25-23(28)30-12-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-11,21H,12-13H2,(H,25,28)(H,26,27) |
Clave InChI |
AOBCMLNUVRLXNZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=CC(=C4)Br)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfanyl]ethan-1-aminehydrochloride](/img/structure/B13545589.png)
